molecular formula C17H19F6NO3 B5063205 ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate

ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate

Cat. No.: B5063205
M. Wt: 399.33 g/mol
InChI Key: XBXSTUGFYYDAJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its distinct reactivity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylaniline with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical compounds.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: The compound is utilized in the production of specialized materials and chemicals with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to specific receptors or enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group.

    3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: A related compound with a carboxylic acid group.

Uniqueness

Ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both trifluoromethyl and ethyl ester groups makes it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F6NO3/c1-5-27-15(26)11(4)24(12-9(2)7-6-8-10(12)3)14(25)13(16(18,19)20)17(21,22)23/h6-8,11,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXSTUGFYYDAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N(C1=C(C=CC=C1C)C)C(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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